N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S2 and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One of the primary applications of derivatives closely related to the queried compound is in the realm of antimicrobial therapy. A study by El Azab, I. H., & Abdel-Hafez, Sh. H. (2015) detailed the one-pot three-component microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety. These compounds demonstrated promising in vitro antimicrobial activity against a spectrum of gram-positive and gram-negative bacteria, as well as fungal strains, suggesting their potential as broad-spectrum antimicrobial agents El Azab & Abdel-Hafez, 2015.
Anticancer Applications
Another significant area of application for derivatives of the compound is in anticancer therapy. Research by Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G. (2019) involved the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds were tested for their anticancer activity, with some derivatives showing high selectivity and inducing apoptosis in cancer cell lines, indicating their potential as selective anticancer drugs Evren et al., 2019.
El-Morsy, A., El-Sayed, M., & Abulkhair, H. S. (2017) also synthesized a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with evaluated antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, one was found to be the most active, demonstrating the potential of these compounds in cancer treatment El-Morsy et al., 2017.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-11-9-14(21-25-11)20-15(23)10-27-18-19-13-7-8-26-16(13)17(24)22(18)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWOMKCLPRFIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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